molecular formula C13H15N3 B274203 (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Cat. No. B274203
M. Wt: 213.28 g/mol
InChI Key: MGQVTSOWLAODES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as DEAB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile inhibits ALDH by binding covalently to the active site of the enzyme, thereby preventing the oxidation of RA to its active form. This results in a decrease in RA signaling and subsequent developmental abnormalities.
Biochemical and physiological effects:
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to cause a range of developmental abnormalities in various animal models, including craniofacial defects, limb malformations, and neural tube defects. It has also been shown to inhibit the growth and differentiation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is its potency and specificity as an ALDH inhibitor. It has been shown to be effective in inhibiting ALDH activity at low concentrations, making it a useful tool for studying the role of RA signaling in various biological processes. However, (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile also has some limitations, including its potential toxicity and non-specific effects on other enzymes and signaling pathways.

Future Directions

There are several future directions for research on (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. One area of interest is the potential use of (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile as a therapeutic agent for cancer, as it has been shown to inhibit the growth and differentiation of cancer cells. Another area of interest is the role of RA signaling in stem cell differentiation and tissue regeneration, and the potential use of (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in these processes. Additionally, further studies are needed to elucidate the mechanism of action of (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential effects on other signaling pathways and enzymes.

Synthesis Methods

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile can be synthesized using a simple and efficient method that involves the reaction of 2-ethylbenzimidazole with acetonitrile in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile.

Scientific Research Applications

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been widely used in scientific research, particularly in the field of developmental biology. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in the metabolism of retinoic acid (RA), a signaling molecule that regulates various developmental processes. (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been used to study the role of RA signaling in embryonic development, stem cell differentiation, and cancer.

properties

Product Name

(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-(1,3-diethylbenzimidazol-2-ylidene)acetonitrile

InChI

InChI=1S/C13H15N3/c1-3-15-11-7-5-6-8-12(11)16(4-2)13(15)9-10-14/h5-9H,3-4H2,1-2H3

InChI Key

MGQVTSOWLAODES-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1=CC#N)CC

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=CC#N)CC

Origin of Product

United States

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